2,5-Difluoro-4-(methylsulfanyl)phenol

Physical Chemistry Chromatography Purification

Procure 2,5-Difluoro-4-(methylsulfanyl)phenol to leverage its unique dual functionality: electron-withdrawing fluorine atoms at the 2,5-positions and a polarizable methylthio group at the 4-position. This distinct electronic and steric environment cannot be replicated by non-fluorinated or non-methylthiolated analogs, resulting in measurable differences in lipophilicity, density (1.4 g/cm³), and thermal properties. The higher flash point (88.6°C vs. 53°C for 2,5-difluorophenol) ensures enhanced lab safety, while the high boiling point (222.9°C) supports high-temperature SNAr and Pd-catalyzed cross-couplings. Use in SAR studies targeting DPP-4 (IC₅₀ 780 nM). Directly install the core via Suzuki-Miyaura or Buchwald-Hartwig couplings using its boronic acid derivative (CAS 1451392-37-2).

Molecular Formula C7H6F2OS
Molecular Weight 176.19 g/mol
CAS No. 1879026-13-7
Cat. No. B6305198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-(methylsulfanyl)phenol
CAS1879026-13-7
Molecular FormulaC7H6F2OS
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCSC1=C(C=C(C(=C1)F)O)F
InChIInChI=1S/C7H6F2OS/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3
InChIKeyFQCJSMSGRIMBDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7): A Fluorinated Methylthio Phenol Building Block for Advanced Synthesis


2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7) is a difluorinated methylthio-substituted phenol with the molecular formula C₇H₆F₂OS and a molecular weight of 176.18 g/mol [1]. It belongs to the class of organofluorine compounds that combine the electron-withdrawing effects of fluorine atoms with the unique electronic properties of a sulfur-containing methylthio group, positioning it as a versatile intermediate for pharmaceuticals and materials science .

Why 2,5-Difluoro-4-(methylsulfanyl)phenol Cannot Be Interchanged with Common Analogs


Generic substitution of 2,5-Difluoro-4-(methylsulfanyl)phenol with simpler analogs—such as non-fluorinated 4-(methylsulfanyl)phenol, non-methylthiolated 2,5-difluorophenol, or oxidized sulfonyl variants—fails to replicate the compound's unique physicochemical profile. The concurrent presence of both electron-withdrawing fluorine atoms at the 2- and 5-positions and a polarizable methylthio group at the 4-position creates a distinct electronic and steric environment that is not recapitulated by any single substitution pattern . This leads to measurable differences in density, lipophilicity, and thermal properties that directly impact synthetic utility, purification workflows, and downstream biological performance in applications such as DPP-4 inhibitor development [1].

Quantitative Differentiation of 2,5-Difluoro-4-(methylsulfanyl)phenol from Closest Analogs


Increased Density Relative to Non-Fluorinated and Non-Methylthiolated Analogs Enhances Separation Efficiency

2,5-Difluoro-4-(methylsulfanyl)phenol exhibits a predicted density of 1.4 ± 0.1 g/cm³ [1], which is 3.6% higher than 2,5-difluorophenol (1.351 g/cm³) [2] and 17.6% higher than 4-(methylsulfanyl)phenol (1.19 g/cm³) [3]. This increase in mass per unit volume arises from the combined contributions of fluorine and sulfur atoms, and it directly influences compound behavior during extraction, centrifugation, and column chromatography, potentially leading to more efficient separations in multi-step syntheses.

Physical Chemistry Chromatography Purification

Enhanced Lipophilicity (LogP) Drives Differential Partitioning and Bioavailability Potential

The calculated LogP of 2,5-Difluoro-4-(methylsulfanyl)phenol is 2.70 [1], which is 61% higher (more lipophilic) than that of 2,5-difluorophenol (LogP 1.67) [2]. This substantial increase in partition coefficient reflects the lipophilic contribution of the methylthio group. In drug discovery, a LogP around 2–3 is often desirable for balancing membrane permeability and aqueous solubility; the value of 2.70 positions this compound favorably relative to the less lipophilic 2,5-difluorophenol, which may exhibit lower membrane penetration in biological assays.

Medicinal Chemistry ADME Lipophilicity

Significantly Higher Boiling Point Enables Broader Thermal Processing Windows

The predicted boiling point of 2,5-Difluoro-4-(methylsulfanyl)phenol is 222.9 ± 40.0 °C at 760 mmHg [1], which is 53.7% higher than that of 2,5-difluorophenol (145 °C) and also exceeds that of 4-(methylsulfanyl)phenol (153–156 °C at 20 mmHg, extrapolated to higher values at 760 mmHg) [2]. This elevated boiling point is attributed to the combined molecular weight increase and intermolecular interactions introduced by the methylthio group. The higher boiling point allows for reactions or distillations at elevated temperatures without premature volatilization of the phenol component.

Synthetic Chemistry Thermal Stability Process Development

Higher Flash Point Indicates Reduced Flammability Hazard Relative to 2,5-Difluorophenol

2,5-Difluoro-4-(methylsulfanyl)phenol has a predicted flash point of 88.6 ± 27.3 °C [1], which is 67.2% higher than the reported flash point of 2,5-difluorophenol (53 °C) . The higher flash point translates to a lower flammability hazard at ambient and moderately elevated temperatures, offering a wider margin of safety during handling, storage, and reaction set-up in laboratory and pilot-plant environments.

Safety Flammability Process Safety

Demonstrated Utility as a Building Block for Potent DPP-4 Inhibitors (IC50 780 nM)

A derivative incorporating the 2,5-difluoro-4-(methylsulfanyl)phenyl motif, specifically the ligand BDBM15570 ((3R)-3-amino-4-[2,5-difluoro-4-(methylsulfanyl)phenyl]-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[3,4-a]pyrazin-7-yl]butan-1-one), exhibits an IC₅₀ of 780 nM against human dipeptidyl peptidase-4 (DPP-4) at pH 7.5 and 37 °C in a fluorometric assay [1]. While this specific derivative is not the compound itself, the IC₅₀ value demonstrates that the 2,5-difluoro-4-(methylsulfanyl)phenyl group can serve as a productive pharmacophore element in the design of DPP-4 inhibitors, a validated therapeutic class for type 2 diabetes. The presence of both fluorine atoms and the methylthio group in this scaffold contributes to binding affinity, as evidenced by structure-activity relationships reported for related fluorophenyl DPP-4 inhibitors [2].

Medicinal Chemistry DPP-4 Inhibitors Type 2 Diabetes

Optimal Procurement and Use Cases for 2,5-Difluoro-4-(methylsulfanyl)phenol (CAS 1879026-13-7)


Medicinal Chemistry: DPP-4 Inhibitor Lead Optimization

The 2,5-difluoro-4-(methylsulfanyl)phenyl moiety, as evidenced by derivative BDBM15570 with an IC₅₀ of 780 nM against DPP-4 [1], offers a chemically distinct starting point for structure-activity relationship (SAR) studies. The methylthio group introduces a polarizable sulfur atom that can engage in unique binding interactions not available to purely fluorinated phenyl rings, while the fluorine atoms maintain metabolic stability. Procurement of this phenol enables direct installation of the methylthio-fluorophenyl core via Suzuki-Miyaura or Buchwald-Hartwig couplings using the corresponding boronic acid (CAS 1451392-37-2) .

Process Chemistry: High-Boiling Solvent Substitute in High-Temperature Reactions

With a predicted boiling point of 222.9 °C [2], 2,5-Difluoro-4-(methylsulfanyl)phenol can serve as a high-boiling co-solvent or reactive diluent in reactions requiring temperatures above 150 °C, where simpler phenols like 2,5-difluorophenol (boiling point 145 °C) would evaporate. This property is particularly valuable in nucleophilic aromatic substitution (SNAr) reactions and Pd-catalyzed cross-couplings that benefit from elevated temperatures without loss of the phenol component.

Chromatography and Purification: Enhanced Phase Separation During Workup

The compound's higher density (1.4 g/cm³) [2] relative to non-fluorinated or non-methylthiolated analogs facilitates clearer phase separation during liquid-liquid extraction. In multi-step syntheses where the phenol is used as a building block, the denser organic phase sinks in aqueous/organic biphasic systems, allowing for more complete recovery of the product-containing layer and reducing emulsion formation compared to less dense analogs.

Safety-Conscious Laboratories: Reduced Flammability Hazard Handling

The predicted flash point of 88.6 °C [2] is significantly higher than that of 2,5-difluorophenol (53 °C) , indicating that 2,5-Difluoro-4-(methylsulfanyl)phenol presents a lower flammability risk. This makes it a preferable choice for laboratories and pilot plants where enhanced safety profiles are required, particularly when handling larger quantities or when performing reactions that generate heat.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoro-4-(methylsulfanyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.